

Spectroscopic Analysis of 5-Chlorosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorosalicylic Acid

Cat. No.: B044635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Chlorosalicylic Acid** (5-CSA), a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **5-Chlorosalicylic Acid** is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Disclaimer: Experimental ^1H NMR data for **5-Chlorosalicylic Acid** was not readily available in the searched databases. The following data is a prediction based on established principles of NMR spectroscopy and typical chemical shifts for analogous compounds. The solvent is assumed to be DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 13.0	Broad Singlet	-	-COOH
~10.0 - 11.0	Broad Singlet	-	Ar-OH
~7.8	Doublet	~2.5	H-6
~7.5	Doublet of Doublets	~8.8, 2.5	H-4
~7.0	Doublet	~8.8	H-3

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Disclaimer: Experimental ^{13}C NMR data for **5-Chlorosalicylic Acid** was not readily available in the searched databases. The following data is a prediction based on established principles of NMR spectroscopy and typical chemical shifts.

Chemical Shift (δ) ppm	Assignment
~172	C=O (Carboxylic Acid)
~158	C-OH
~135	C-4
~130	C-6
~125	C-Cl
~120	C-2
~118	C-3

Table 3: IR Spectroscopic Data

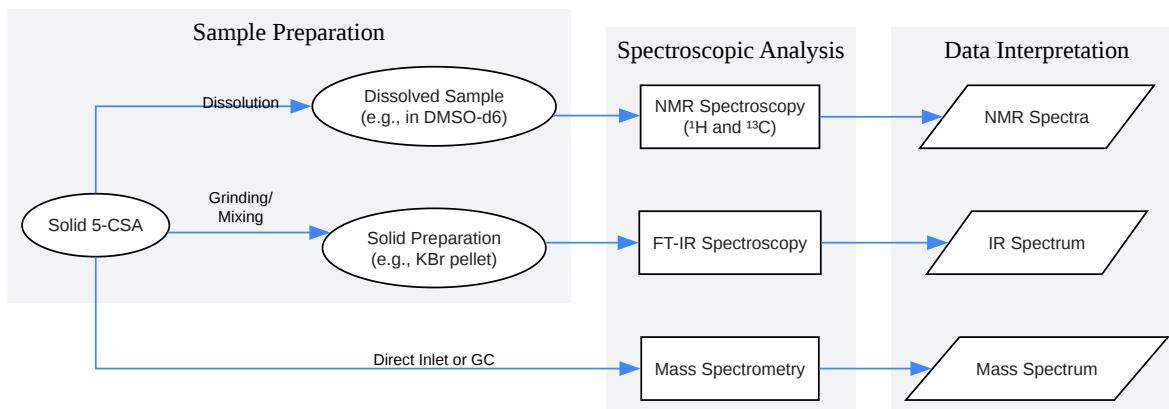

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3230	Strong, Broad	O-H stretch (Phenolic)
~1670	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic)
~1290	Strong	C-O stretch (Carboxylic Acid)
~1230	Strong	C-O stretch (Phenolic)
~820	Strong	C-H bend (out-of-plane)
~700	Medium	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
172/174	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
154/156	High	[M-H ₂ O] ⁺
126/128	High	[M-H ₂ O-CO] ⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like **5-Chlorosalicylic Acid** is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **5-Chlorosalicylic Acid**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Chlorosalicylic Acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.^[1]
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of finely ground **5-Chlorosalicylic Acid** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet.
- **Instrumentation:** The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.
- **Background Spectrum:** A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For a solid sample like **5-Chlorosalicylic Acid**, introduction into the mass spectrometer can be achieved via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, the sample is first dissolved in a suitable solvent.

- Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. For **5-Chlorosalicylic Acid**, the presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chlorosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044635#spectroscopic-data-of-5-chlorosalicylic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com